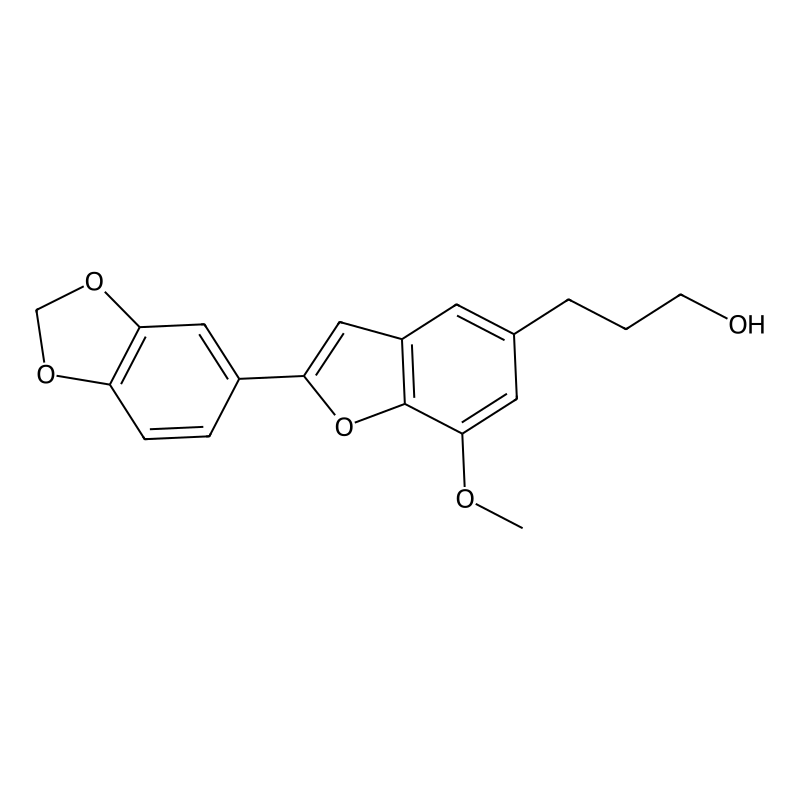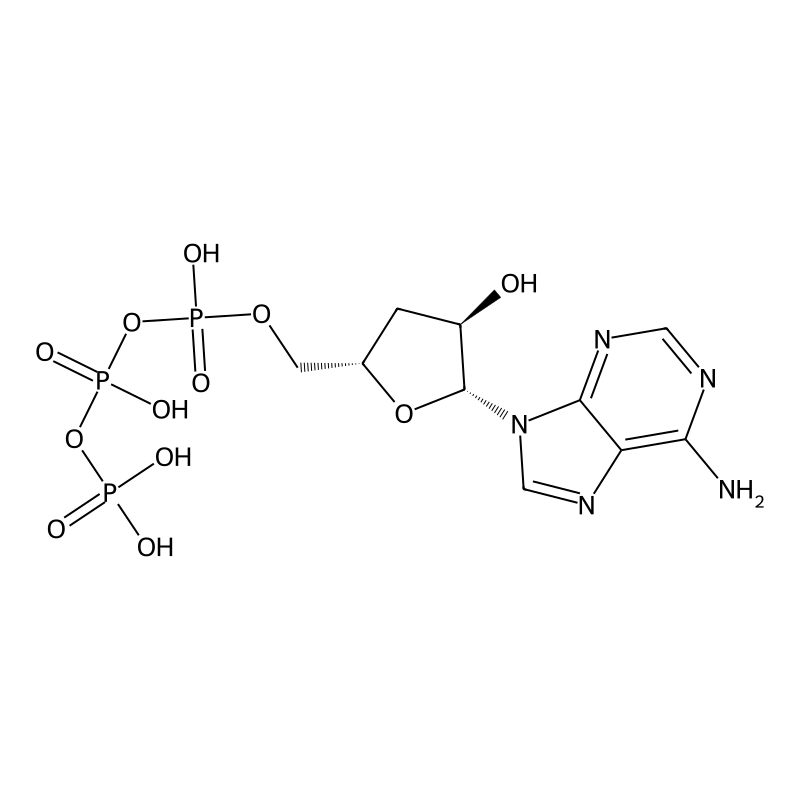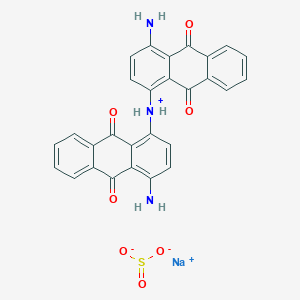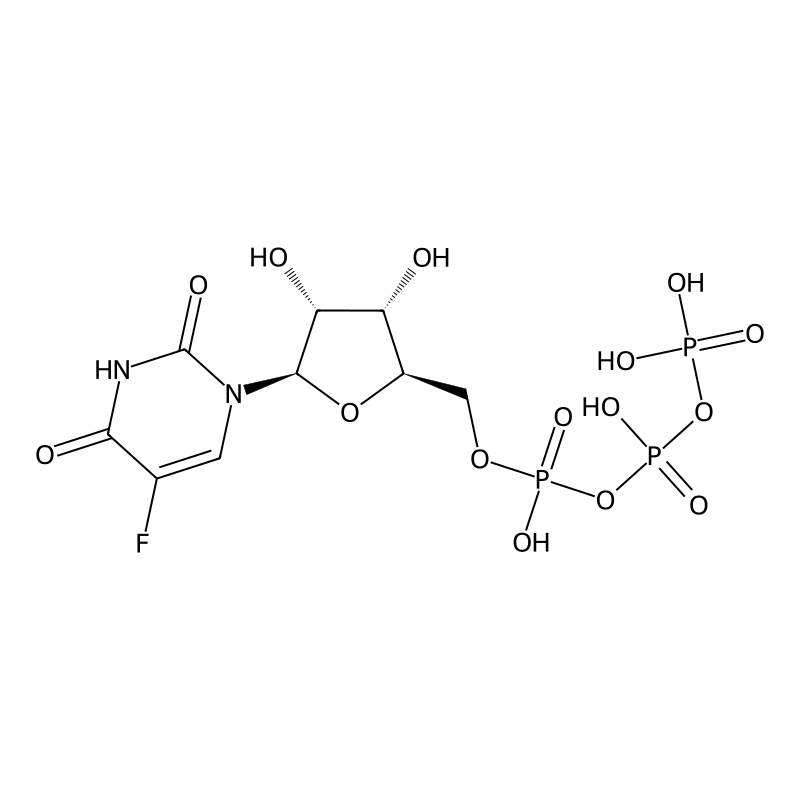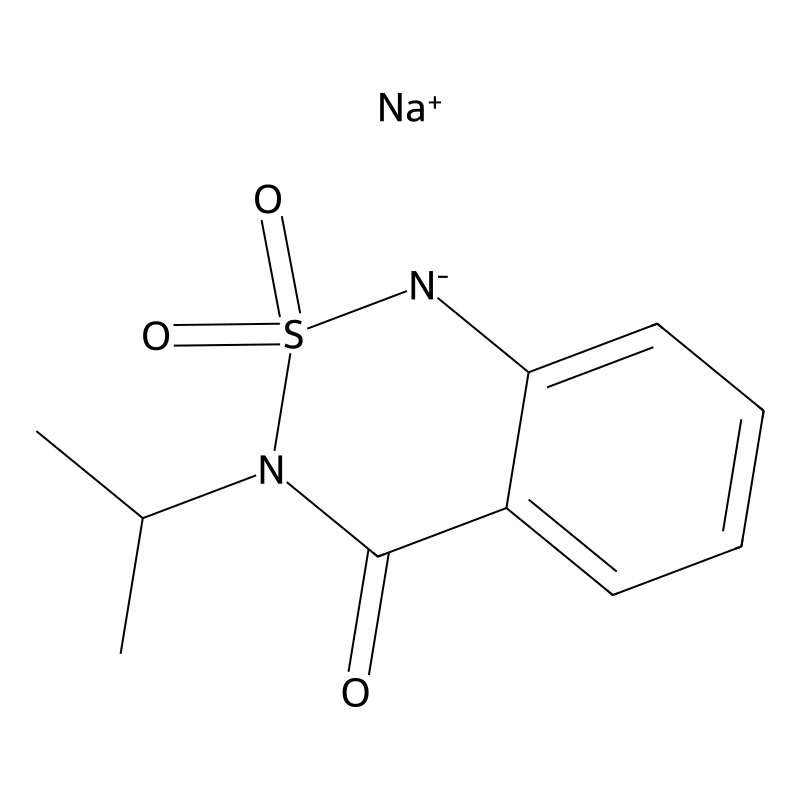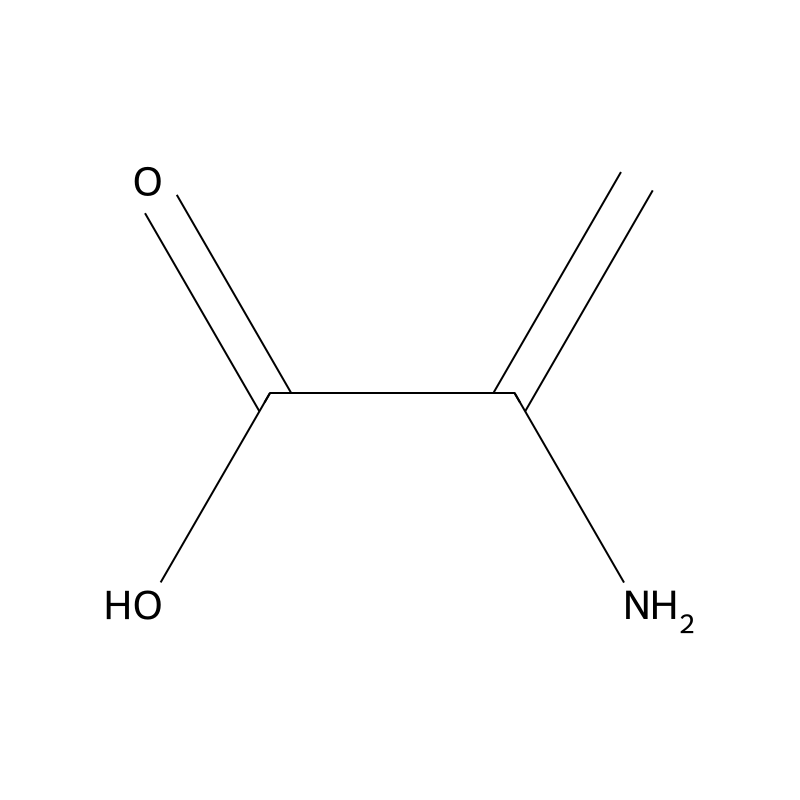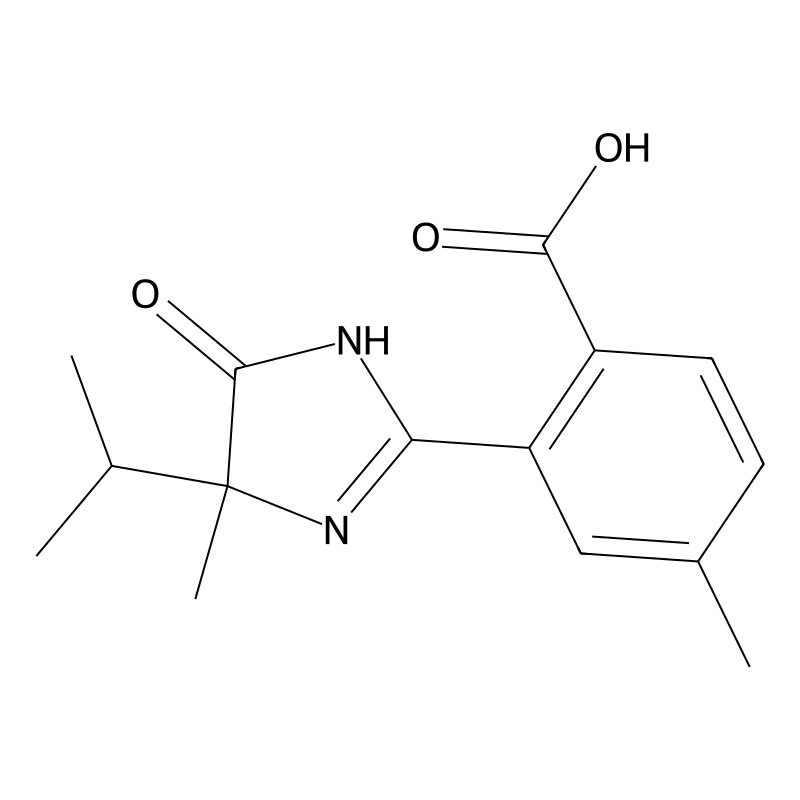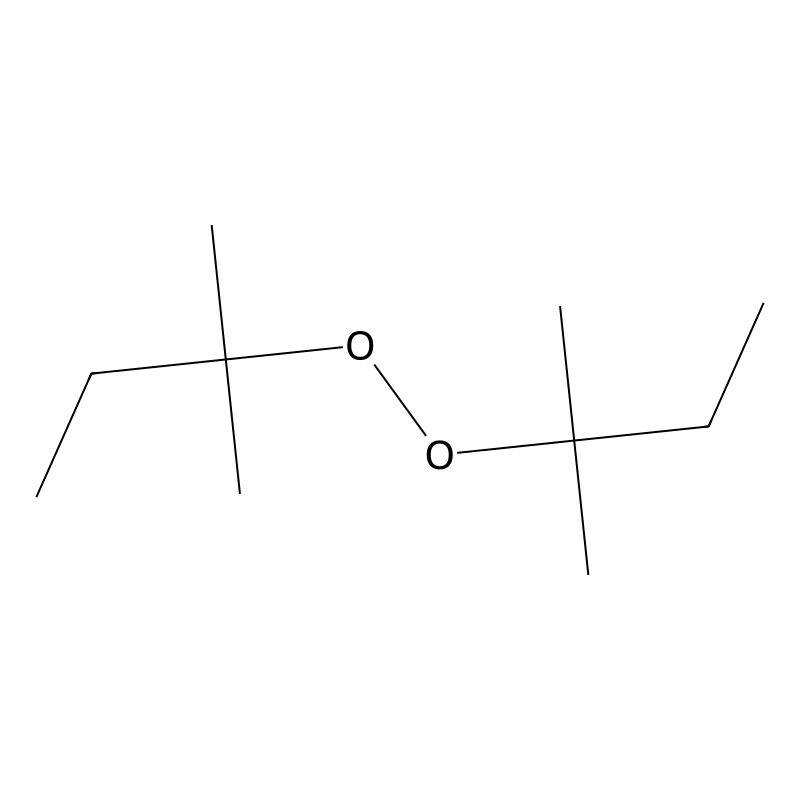Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]...](/img/structure-2d/800/S6629666.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by its complex structure, which includes a thieno[2,3-c]pyridine core. The molecular formula of this compound is C15H22N2O4S, with a molecular weight of approximately 326.41 g/mol . This compound features an amino group and a carboxylate ester, which contribute to its potential biological activities and reactivity in
The reactivity of ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be attributed to the presence of functional groups such as the amino and carboxylate moieties. It can undergo various chemical transformations including:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amine Reactions: The amino group can participate in nucleophilic substitutions or form amides with acyl chlorides.
- Cyclization: Under specific conditions, this compound may undergo cyclization reactions to form more complex structures.
The synthesis of ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be achieved through several methods:
- Condensation Reactions: Starting from appropriate thieno[2,3-c]pyridine derivatives and reacting them with butanoyl chloride in the presence of a base.
- Reduction Reactions: Utilizing reducing agents on suitable precursors to introduce the amino group.
- Esterification: Reacting the resulting carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
This compound has potential applications in various fields:
- Pharmaceutical Industry: Its biological activities suggest it could be developed into therapeutic agents for treating infections or cancers.
- Chemical Research: As a building block for synthesizing more complex organic molecules.
- Agricultural Chemicals: Possible use as an agrochemical due to its antimicrobial properties.
Interaction studies involving ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies indicate that compounds in this class may interact with:
- Enzymes involved in metabolic pathways.
- Receptors associated with neurotransmission or inflammation.
Further research is needed to elucidate specific interactions and mechanisms of action.
Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 65416-85-5 | 0.64 |
| tert-butyl 4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 165947-52-4 | 0.73 |
| tert-butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | 203663-30-3 | 0.72 |
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | 25913-34-2 | 0.86 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the thieno[2,3-c]pyridine scaffold along with specific substituents makes ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate distinct within this class of compounds.

